Methyl 4-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate
Description
Methyl 4-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate is a benzoate ester derivative featuring a complex acetylated amino substituent. The core structure comprises a methyl benzoate backbone with an amide linkage to a diacetyloxy group, where one acetyl moiety is substituted with a 4-methylphenyl ring.
Properties
IUPAC Name |
methyl 4-[[2-[2-(4-methylphenyl)acetyl]oxyacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-13-3-5-14(6-4-13)11-18(22)25-12-17(21)20-16-9-7-15(8-10-16)19(23)24-2/h3-10H,11-12H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDIAQUWBLYIBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 4-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate involves several steps. One common synthetic route includes the reaction of 4-methylphenylacetic acid with acetic anhydride to form an acetylated intermediate. This intermediate is then reacted with 4-aminobenzoic acid methyl ester under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
Methyl 4-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the acetyl group can be replaced by other functional groups using reagents like sodium hydroxide or ammonia. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 4-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate, while sharing structural similarities with Ethyl 2-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate, has its own distinct applications in scientific research . The primary applications of Ethyl 2-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate are in chemistry, biology, and industry.
Scientific Research Applications
- Chemistry Ethyl 2-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate serves as a reagent in organic synthesis and as a precursor in creating more complex molecules.
- Biology Due to its capacity to engage with biological macromolecules, this substance can be employed in investigations involving enzyme inhibition and protein binding.
- Industry It is used as an intermediate in the production of pharmaceuticals and in the manufacture of specialty chemicals.
Chemical Reactions
Ethyl 2-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate can undergo different chemical reactions:
- Oxidation Strong oxidizing agents such as potassium permanganate or chromium trioxide can oxidize this substance, resulting in the production of carboxylic acids.
- Reduction Reduction processes can be carried out utilizing reducing agents such as lithium aluminum hydride, which has the ability to transform the ester group into an alcohol.
- Substitution Nucleophilic substitution processes can take place at the ester or acetyl groups, where nucleophiles such as hydroxide ions have the ability to displace the ester group, leading to the creation of carboxylate salts.
Comparison with Similar Compounds
The characteristics of Ethyl 2-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate can be better understood by comparing it to other compounds with similar structures:
- Ethyl 4-(((2-methylphenoxy)acetyl)amino)benzoate This compound has a similar structure but a different substitution pattern on the phenyl ring.
- Methyl 4-(((4-methylphenoxy)acetyl)amino)benzoate This compound has a similar structure but a methyl ester group instead of an ethyl ester group.
- Butyl 4-(((4-methylphenoxy)acetyl)amino)benzoate This compound has a similar structure but a butyl ester group instead of an ethyl ester group.
Mechanism of Action
The mechanism of action of Methyl 4-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally related to several derivatives with variations in substituents, ester groups, and aromatic systems.
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects :
- The target compound ’s 4-methylphenyl group enhances lipophilicity compared to the ethoxy analog, which may influence membrane permeability in biological systems .
- The bromo derivative ’s electronegative bromine atom could facilitate crystallographic studies (e.g., via SHELX refinement ) or serve as a reactive site for further functionalization .
Ester Group Variations :
- The 2-methoxyethyl ester in the biphenyl analog (Table 1, Row 3) increases steric hindrance and may reduce metabolic degradation compared to methyl esters .
The triazole-containing derivative (Table 1, Row 5) highlights the versatility of benzoate esters in incorporating heterocycles, a common strategy in pesticide development (e.g., pyriminobac-methyl ).
Biological Activity
Methyl 4-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate, a complex organic compound, has garnered attention in recent years due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural components:
- Benzoate group: Central to its structure, influencing its solubility and reactivity.
- Acetyl groups: Contribute to its biological activity through interactions with enzymes and receptors.
- Methyl ester: Enhances lipophilicity, aiding in membrane permeability.
Structural Formula
The molecular formula is , with a molecular weight of approximately 347.35 g/mol.
The biological activity of this compound primarily involves:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Protein Binding: It interacts with various proteins, potentially modulating their activity and stability.
Case Studies and Research Findings
- Antimicrobial Activity:
- Anti-inflammatory Effects:
- Cytotoxicity Studies:
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Methyl 4-(((allylamino)(oxo)acetyl)amino)benzoate | Structure | Moderate cytotoxicity |
| Ethyl 2-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate | Structure | Antimicrobial activity |
| N'-[({methyl[(4-methylphenyl)sulfonyl]amino}acetyl)oxy]-3-nitrobenzenecarboximidamide | Structure | Significant enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
